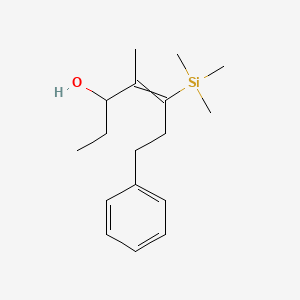
Heptadecahexadecaene-1,17-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecahexadecaene-1,17-dithione is a complex organic compound characterized by its unique structure, which includes multiple double bonds and two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptadecahexadecaene-1,17-dithione can be synthesized through several methods. One common approach involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Heptadecahexadecaene-1,17-dithione undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium diisopropylamide (LDA) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic environments, while reduction reactions often need elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons.
Scientific Research Applications
Heptadecahexadecaene-1,17-dithione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Heptadecahexadecaene-1,17-dithione involves its interaction with molecular targets through its sulfur atoms and double bonds. These interactions can lead to the formation of stable complexes with metals and other organic molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A well-known protective group for carbonyl compounds.
1,4-Dithiane: Used as a C2-building block in organic synthesis.
Dithizone: Employed as a complexing reagent for metal extraction.
Uniqueness
Heptadecahexadecaene-1,17-dithione is unique due to its extended conjugated system and the presence of two sulfur atoms, which provide distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
628298-85-1 |
|---|---|
Molecular Formula |
C17S2 |
Molecular Weight |
268.3 g/mol |
InChI |
InChI=1S/C17S2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19 |
InChI Key |
OZUUHMXJFPWCJN-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=C=C=C=C=C=C=C=S)=C=C=C=C=C=C=C=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


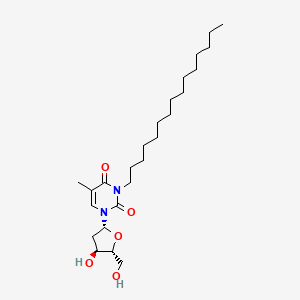
![[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene](/img/structure/B14234156.png)
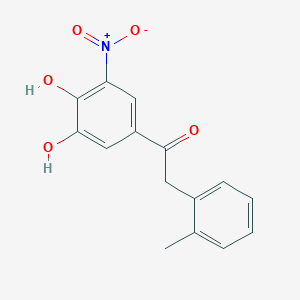
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
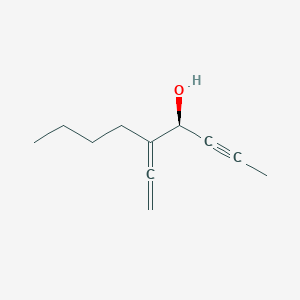
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)
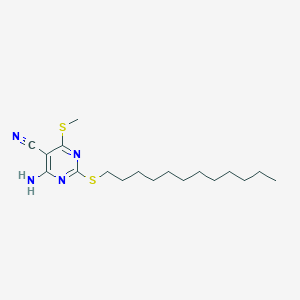

![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)
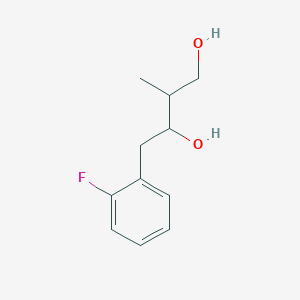
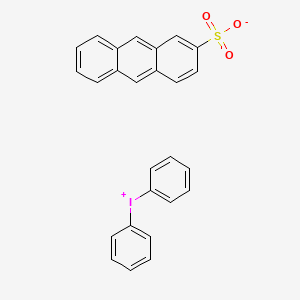
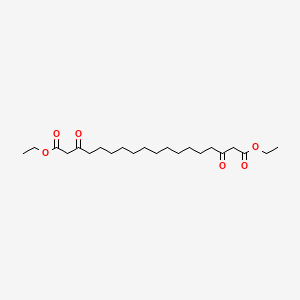
![N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine](/img/structure/B14234231.png)
